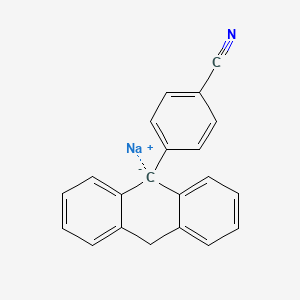

(1S,4R)-4-(6-Chloro-9H-purin-9-yl)cyclopent-2-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

abacavir , is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. It was first approved by the FDA in 1998 and has since played a crucial role in antiretroviral therapy.

Vorbereitungsmethoden

Synthesis Routes: Abacavir can be synthesized through several routes. One common method involves the following steps:

Preparation of 6-Chloro-9H-purin-9-ol: The starting material, 6-chloropurine, undergoes nucleophilic substitution with hydroxide ion to yield 6-chloro-9H-purin-9-ol.

Cyclopentenone Formation: The cyclopentenone ring is formed by reacting 6-chloro-9H-purin-9-ol with cyclopentadiene under acidic conditions.

Reduction of the Enone: The enone functionality is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Resolution: The chiral center is resolved to obtain the desired enantiomer, specifically the (1S,4R)-enantiomer.

Industrial Production: The industrial production of abacavir involves large-scale synthesis using optimized conditions. The process ensures high yield, purity, and enantiomeric selectivity.

Analyse Chemischer Reaktionen

Abacavir undergoes various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.

Substitution: Nucleophilic substitution reactions occur at the chloro substituent.

Reduction: Reduction of the enone group is essential during synthesis.

Phosphorylation: Abacavir is phosphorylated intracellularly to its active triphosphate form.

Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH₄), and phosphorylating agents (e.g., adenosine kinase).

Major products include the active triphosphate metabolite and the carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Abacavir’s applications extend beyond HIV treatment:

Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Researchers explore its impact on mitochondrial function and cellular metabolism.

Medicine: Abacavir is part of combination therapies for HIV/AIDS patients.

Industry: Its synthesis and purification methods contribute to drug development.

Wirkmechanismus

Abacavir inhibits the reverse transcriptase enzyme by competing with natural nucleosides. Once phosphorylated, it incorporates into viral DNA during replication, leading to chain termination. Its unique hypersensitivity reaction (HSR) involves HLA-B*57:01 binding and immune activation.

Vergleich Mit ähnlichen Verbindungen

Abacavir stands out due to its:

Chirality: The (1S,4R)-enantiomer is essential for activity.

HSR Risk: Its association with HSR necessitates HLA-B*57:01 screening.

NRTI Class: It differs from other NRTIs in structure and mechanism.

Similar compounds include lamivudine, zidovudine, and tenofovir.

: FDA Approval of Abacavir. source : Hughes et al. (2004). Abacavir hypersensitivity reaction: an update. Annals of Pharmacotherapy, 38(12), 2122-2128. : Carr et al. (2000). Abacavir hypersensitivity reaction: a review. Clinical Infectious Diseases, 31(Supplement_3), S266-S273. : Martin et al. (2004). Abacavir hypersensitivity reaction: clinical features and HLA-B* 5701 typing in three patients. AIDS, 18(12), 1683-1684. : Moyle

Eigenschaften

CAS-Nummer |

158799-93-0 |

|---|---|

Molekularformel |

C10H9ClN4O |

Molekulargewicht |

236.66 g/mol |

IUPAC-Name |

(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-ol |

InChI |

InChI=1S/C10H9ClN4O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h1-2,4-7,16H,3H2/t6-,7+/m0/s1 |

InChI-Schlüssel |

KNHDEYXHYZZUNG-NKWVEPMBSA-N |

Isomerische SMILES |

C1[C@H](C=C[C@H]1O)N2C=NC3=C2N=CN=C3Cl |

Kanonische SMILES |

C1C(C=CC1O)N2C=NC3=C2N=CN=C3Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)

![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)